molecular formula C11H8BrNO B3076043 N-(4-bromonaphthalen-1-yl)formamide CAS No. 103859-95-6

N-(4-bromonaphthalen-1-yl)formamide

Cat. No.: B3076043
CAS No.: 103859-95-6
M. Wt: 250.09 g/mol
InChI Key: OUFRBKKJJPFPBH-UHFFFAOYSA-N
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Description

Context within Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are a class of naphthalene compounds where one or more hydrogen atoms are replaced by halogens. This substitution significantly influences the electronic properties and reactivity of the naphthalene ring. The introduction of a bromine atom, as seen in N-(4-bromonaphthalen-1-yl)formamide, can enhance the compound's utility as a synthetic intermediate, for instance, in cross-coupling reactions where the bromine can act as a leaving group. Halogenated hydrocarbons, in general, have found use as refrigerants, solvents, and in the production of polymers. researchgate.net The specific properties of halogenated naphthalenes, such as their potential for bioaccumulation and their varied applications from dye production to insulating oils, underscore the importance of understanding the behavior of individual compounds like this compound within this class. evitachem.com

Significance of the Formamide (B127407) Moiety in Organic Synthesis

The formamide group (-NHCHO) is a versatile functional group in organic chemistry. It can act as a source of nitrogen in the synthesis of various heterocyclic compounds and can participate in Vilsmeier-Haack reactions for the formylation of aromatic compounds. The formamide moiety itself is a valuable building block, and its presence in this compound suggests potential for further chemical transformations. For example, the formamide group can be hydrolyzed to an amine or can be a precursor for the generation of isocyanides.

Role of Naphthalene Scaffolds in Advanced Chemical Systems

Naphthalene is a bicyclic aromatic hydrocarbon that serves as a fundamental scaffold in a wide array of chemical systems. Its planar structure and electron-rich nature make it an important component in the design of new materials and therapeutic agents. Naphthalene derivatives are utilized in the manufacturing of dyes, resins, and as intermediates in the production of pharmaceuticals. The rigid naphthalene core can act as a structural anchor for positioning functional groups in specific spatial orientations, a crucial aspect in the design of molecules with specific biological activities. While some naphthalene derivatives have been identified as potentially mutagenic, the scaffold continues to be a key area of research in the development of advanced chemical systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromonaphthalen-1-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFRBKKJJPFPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393312
Record name N-(4-bromonaphthalen-1-yl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103859-95-6
Record name N-(4-bromonaphthalen-1-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of N 4 Bromonaphthalen 1 Yl Formamide

Reactions Involving the Aryl Bromine Atom

The bromine atom attached to the naphthalene (B1677914) ring is a key functional group that participates in several important bond-forming reactions.

Nucleophilic Substitution Reactions (e.g., with amines, thiols)

While direct nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging, it can be facilitated by the presence of activating groups or under specific reaction conditions. In the context of N-(4-bromonaphthalen-1-yl)formamide, the electron-withdrawing nature of the formamide (B127407) group can modestly activate the naphthalene ring towards nucleophilic attack.

Reactions with nucleophiles like amines and thiols can potentially replace the bromine atom. For instance, the reaction with an amine would yield an N,N'-disubstituted diaminonaphthalene derivative, while reaction with a thiol would produce a thioether. These reactions often require elevated temperatures and may be catalyzed by a transition metal.

A study on a furan-thiol-amine multicomponent reaction demonstrated the high nucleophilicity of thiols, which tend to react first in the presence of both thiols and amines. nih.gov This suggests that in competitive reactions with this compound, a thiol might preferentially displace the bromine over an amine under certain conditions.

Cross-Coupling Reactions

The aryl bromine atom of this compound is well-suited for participation in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, a Sonogashira coupling would lead to the formation of an alkynylnaphthalene derivative. This reaction is a valuable method for introducing acetylenic moieties into aromatic systems. researchgate.net

Ullmann Reaction: The classic Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org While traditionally used for synthesizing symmetrical biaryls, modifications can allow for the formation of unsymmetrical products. organic-chemistry.org Applying this to this compound could potentially yield a binaphthyl derivative.

Table 1: Examples of C-C Bond Forming Reactions

ReactionReactantCatalyst/ReagentsProduct Type
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAlkynylnaphthalene
Ullmann ReactionAryl HalideCopperBinaphthyl

Copper-catalyzed C-N cross-coupling reactions are highly effective for forming bonds between aryl halides and a wide range of nitrogen-containing nucleophiles, including amines, amides, and nitrogen heterocycles. mdpi.comwiley.com These reactions are often referred to as Buchwald-Hartwig aminations when palladium-catalyzed, but copper catalysis offers a more cost-effective alternative. wiley.com

In the case of this compound, reaction with an amine in the presence of a copper catalyst and a suitable ligand would result in the formation of a diaminonaphthalene derivative. Recent advancements have led to the development of copper-catalyzed amination methods that are tolerant of various functional groups and can proceed under mild conditions. nih.gov For instance, copper-catalyzed aryl amination has been successfully applied to a variety of aryl bromides. nih.gov

Table 2: Examples of C-N Bond Forming Reactions

ReactionN-NucleophileCatalyst SystemProduct Type
Copper-Catalyzed AminationPrimary/Secondary AmineCopper salt, Ligand, BaseDiaminonaphthalene derivative
Copper-Catalyzed AminationAmideCopper salt, Ligand, BaseN-Aryl amide derivative
Copper-Catalyzed AminationN-HeterocycleCopper salt, Ligand, BaseN-Aryl heterocycle derivative

Reactions Involving the Formamide Moiety

The formamide group (-NHCHO) of this compound can also undergo chemical transformations, primarily through reactions at the carbonyl carbon.

Hydrolysis and Transamidation Reactions

Hydrolysis: The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-bromo-1-naphthylamine, and formic acid or a formate (B1220265) salt. This reaction is a common method for deprotection of a formamide to reveal a primary amine.

Transamidation: This process involves the exchange of the formyl group's nitrogen substituent. While less common than hydrolysis, it can occur under specific conditions, often requiring a catalyst and a large excess of the incoming amine.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. It provides information about the hydrogen (¹H) and carbon-¹³ (¹³C) atoms, allowing for the mapping of the molecular skeleton.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum for N-(4-bromonaphthalen-1-yl)formamide would be expected to show distinct signals corresponding to the protons of the formyl group and the naphthalene (B1677914) ring system. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons. However, specific experimental data, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The characteristic chemical shift of the carbonyl carbon in the formamide (B127407) group and the ten distinct carbons of the bromonaphthalene ring would be key identifiers. This data is essential for confirming the carbon framework of the molecule, yet specific peak assignments have not been publicly documented.

Advanced 2D NMR Techniques (e.g., ¹H-¹H and ¹H-¹³C shift correlated 2D NMR)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive correlations between protons and carbons in the molecule. These experiments are crucial for unambiguously assigning the signals in the complex aromatic region of the naphthalene ring. No published 2D NMR data for this compound could be located.

Stereochemical Assignments through NMR (e.g., rotamer analysis)

The amide bond in the formamide group can exhibit restricted rotation, leading to the potential for different rotational isomers (rotamers). NMR spectroscopy, particularly through variable temperature studies, could be used to analyze this dynamic behavior. Such studies would provide insight into the conformational preferences of the molecule in solution. At present, no such analysis for this compound has been reported.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₁₁H₈BrNO, by comparing the experimentally measured mass to the theoretically calculated mass. The characteristic isotopic pattern resulting from the presence of a bromine atom (⁷⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum. Unfortunately, specific HRMS data for this compound is not available in the searched sources.

Surface and Elemental Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS)

While specific XPS data for this compound is not published, a hypothetical analysis would be expected to reveal the presence of bromine, nitrogen, carbon, and oxygen. The high-resolution spectra of the C 1s, N 1s, O 1s, and Br 3d core levels would provide insight into the chemical bonding environments of these elements, confirming the formamide and bromonaphthalene functionalities. For instance, the N 1s spectrum would be characteristic of an amide nitrogen, and the Br 3d spectrum would confirm the presence of an organobromine bond.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Similarly, specific studies detailing the electrochemical characterization of this compound using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are not found in the existing scientific literature.

In principle, the electrochemical behavior of this compound could be investigated to understand its redox properties. Cyclic voltammetry could be employed to determine the oxidation and reduction potentials of the molecule, providing information about its electronic structure and potential for participation in electron transfer reactions. The naphthalene ring system and the bromo-substituent would be the primary sites for electrochemical activity.

Electrochemical Impedance Spectroscopy would be a valuable tool for studying the interface between an electrode and a solution containing this compound, especially if the compound were to be used in applications such as coatings or sensors. EIS could provide data on charge transfer resistance and capacitance, offering insights into the kinetics of electrochemical processes and the formation of any films on the electrode surface.

Although direct experimental data for this compound is absent, the principles of these techniques suggest they would be highly informative for characterizing its surface and electrochemical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

The bromine atom, being an electron-withdrawing group, is expected to influence the electron density distribution across the naphthalene (B1677914) ring system through inductive effects. This can impact the molecule's reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the electronic properties of other naphthalene derivatives have been successfully modeled using DFT, providing a basis for predicting the behavior of this compound. researchgate.net

The formamide (B127407) group (-NHCHO) is a key feature, with the nitrogen lone pair participating in resonance with the carbonyl group. This delocalization imparts a partial double bond character to the C-N bond, which has significant structural and reactive implications.

Table 1: Predicted Electronic Properties of N-Arylformamides

PropertyPredicted Influence of Substituents
Dipole Moment The bromine atom and the formamide group are expected to contribute significantly to the overall molecular dipole moment.
Electron Affinity The presence of the electronegative bromine atom likely increases the electron affinity compared to the unsubstituted N-(naphthalen-1-yl)formamide.
Ionization Potential The electron-withdrawing nature of the substituents may lead to a higher ionization potential.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are critical for predicting reactivity. In related systems, the HOMO is often localized on the aromatic ring, while the LUMO may be influenced by the carbonyl group. nih.gov

This table is generated based on general principles of computational chemistry applied to the structure of N-(4-bromonaphthalen-1-yl)formamide, drawing analogies from studies on related compounds.

Molecular Modeling and Conformational Analysis (e.g., rotamers of the formamide group)

A crucial aspect of the molecular structure of this compound is the conformational flexibility around the C-N bond of the formamide group. Due to the partial double bond character of this bond, rotation is hindered, leading to the existence of two stable planar rotamers: the E (trans) and Z (cis) forms. nih.gov

In the E-rotamer, the formyl proton and the naphthalene ring are on opposite sides of the C-N bond, while in the Z-rotamer, they are on the same side. Computational modeling can predict the relative energies of these rotamers and the energy barrier for their interconversion. Studies on similar N-arylformamides have shown that both rotamers can be present in solution at room temperature, and their relative populations can be influenced by solvent and temperature. nih.gov

Table 2: Predicted Conformational Properties of this compound

ConformerRelative Energy (Predicted)Key Dihedral Angle (H-C-N-C)
E-rotamer (trans) Generally more stable~180°
Z-rotamer (cis) Slightly less stable~0°

This table presents predicted data based on computational studies of analogous N-arylformamides. The exact energy difference and dihedral angles for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The chemical shifts of the protons and carbons in the naphthalene ring and the formamide group are sensitive to the electronic environment and the conformation. For instance, the chemical shift of the formyl proton is expected to be different for the E and Z rotamers. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. This includes characteristic stretching frequencies for the N-H, C=O, and C-Br bonds, as well as vibrations of the naphthalene ring.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The π-π* transitions of the naphthalene system are expected to be the dominant features, with potential modulation by the bromo and formamide substituents.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Distinct signals for the formyl proton in E and Z rotamers. Aromatic protons will show complex splitting patterns influenced by the bromine and formamide groups.
¹³C NMR The carbonyl carbon will have a characteristic downfield shift. The carbon attached to the bromine will also show a specific chemical shift.
IR Spectroscopy Strong absorption bands for the N-H stretch (around 3300-3100 cm⁻¹) and the C=O stretch (around 1700-1650 cm⁻¹).

This table is a representation of expected spectroscopic features based on the known ranges for similar functional groups and computational predictions for related molecules.

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry can be employed to investigate the potential synthetic routes to this compound. A likely laboratory synthesis involves the formylation of 4-bromo-1-naphthylamine.

Formylation of 4-bromo-1-naphthylamine: The reaction of 4-bromo-1-naphthylamine with a formylating agent, such as formic acid or N,N-dimethylformamide, is a plausible route. Computational studies can model the reaction mechanism, including the structures of transition states and intermediates, to determine the most favorable pathway. Mechanistic investigations on the formylation of other amines have been successfully carried out using computational methods. researchgate.net These studies can provide insights into the reaction kinetics and help in optimizing reaction conditions.

Future Research Trajectories for N 4 Bromonaphthalen 1 Yl Formamide

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of N-aryl formamides often involves harsh reagents and conditions. Future research will likely prioritize the development of greener and more efficient synthetic protocols for N-(4-bromonaphthalen-1-yl)formamide.

One promising approach is the utilization of photoredox catalysis . This method uses visible light to drive chemical reactions under mild conditions, often with higher selectivity and reduced waste. For instance, visible-light-induced iron catalysis has been successfully employed for the synthesis of N-aryl amides from nitroarenes and chloroalkanes, offering an environmentally benign alternative to traditional methods. rsc.org Another avenue involves the direct formylation of 4-bromo-1-naphthylamine using carbon dioxide as a C1 source, a concept that aligns with the principles of carbon capture and utilization.

Flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. nih.govyoutube.com Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. nih.gov This technology is particularly advantageous for exothermic reactions and for the generation and use of reactive intermediates. youtube.com

The table below outlines potential sustainable synthetic routes that could be explored for this compound.

Synthetic StrategyKey Features & AdvantagesPotential for this compound
Photoredox Catalysis Mild reaction conditions, use of visible light, high functional group tolerance. rsc.orgacs.orgnih.govacs.orgSynthesis from 4-bromo-1-nitro-naphthalene or direct C-H amination of 1-bromonaphthalene (B1665260).
Flow Chemistry Enhanced safety, scalability, and reaction control; efficient heat and mass transfer. nih.govyoutube.comHigh-throughput synthesis and optimization of reaction conditions.
Enzymatic Formylation High selectivity (chemo-, regio-, and stereoselectivity), mild conditions, biodegradable catalysts.Biocatalytic formylation of 4-bromo-1-naphthylamine.
CO2 as a C1 Source Utilization of a greenhouse gas, atom-economical.Direct carboxylation followed by reduction or reductive formylation of 4-bromo-1-naphthylamine.

Discovery of Novel Reactivity Pathways and Transformations

The this compound molecule possesses two key reactive sites: the bromo-substituted naphthalene (B1677914) ring and the formamide (B127407) group. Future research is expected to uncover novel reactivity pathways for both.

The bromo-substituent on the naphthalene ring is a versatile handle for a variety of cross-coupling reactions. While reactions like Suzuki and Buchwald-Hartwig amination are well-established for aryl bromides, their application to this compound could lead to a diverse library of derivatives. The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is particularly interesting for creating extended π-conjugated systems with potential applications in materials science. organic-chemistry.orgresearchgate.net

The formamide moiety can also be a focal point for new transformations. The formyl group can act as a directing group for C-H activation at the ortho position of the naphthalene ring, enabling the introduction of new functional groups with high regioselectivity. Furthermore, photoredox-mediated reactions involving the formamide group could lead to novel radical-based transformations and the synthesis of complex heterocyclic structures. acs.orgnih.govacs.orgmdpi.com

The following table summarizes potential novel reactions for this compound.

Reaction TypePotential TransformationSignificance
Palladium-Catalyzed Cross-Coupling Sonogashira, Suzuki, Buchwald-Hartwig, and Heck reactions at the C-Br bond. organic-chemistry.orgresearchgate.netSynthesis of a wide array of derivatives with tunable electronic and steric properties.
C-H Activation Directed functionalization of the naphthalene core using the formamide as a directing group.Site-selective introduction of functional groups, avoiding pre-functionalization steps.
Photoredox Catalysis Radical-mediated cyclizations and additions involving the formamide or naphthalene moiety. acs.orgnih.govacs.orgmdpi.comAccess to novel heterocyclic scaffolds and complex molecular architectures.
Deformylative Reactions Removal of the formyl group to unmask the primary amine, enabling further functionalization. acs.orgA strategic step to access 4-bromo-1-naphthylamine derivatives after utilizing the formamide's directing capabilities.

Rational Design of Derivatives for Specific Molecular Recognition

The unique structural features of this compound make it an excellent scaffold for the design of molecules capable of specific molecular recognition. The naphthalene unit can participate in π-π stacking interactions, while the formamide group is a classic hydrogen bond donor and acceptor.

Future research could focus on designing derivatives of this compound as fluorescent probes for the detection of specific analytes. By introducing appropriate functional groups through the bromo-substituent, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target molecule or ion. Naphthalene-based fluorophores are known for their high quantum yields and sensitivity to the local environment.

Furthermore, the development of chiral derivatives of this compound could lead to new enantioselective receptors. The introduction of chiral auxiliaries could create a chiral pocket capable of distinguishing between enantiomers of a guest molecule, with potential applications in chiral separation and asymmetric catalysis.

The table below highlights potential applications of this compound derivatives in molecular recognition.

Application AreaDesign StrategyTarget Analytes
Fluorescent Probes Introduction of ionophores or binding sites for specific analytes.Metal cations, anions, biologically relevant small molecules.
Chiral Recognition Incorporation of chiral moieties to create stereospecific binding pockets.Enantiomers of drugs, amino acids, and other chiral molecules.
Self-Assembled Monolayers Functionalization with long alkyl chains or thiol groups for surface modification.Probing interfacial phenomena and creating functionalized surfaces.

Integration into Supramolecular Chemistry and Advanced Materials Science

The ability of the formamide group to form robust hydrogen bonds, coupled with the potential for π-π stacking of the naphthalene core, makes this compound a promising building block for supramolecular chemistry and the development of advanced materials.

Research in this area could explore the formation of supramolecular polymers through the self-assembly of appropriately functionalized this compound monomers. nih.govnih.gov These materials could exhibit interesting properties such as self-healing and stimuli-responsiveness. The directionality of the hydrogen bonds and the stacking of the aromatic units can lead to well-defined one-dimensional or two-dimensional structures. youtube.com

In the field of advanced materials science , derivatives of this compound could find applications in organic electronics. The extended π-system of the naphthalene core, which can be further extended through cross-coupling reactions, is conducive to charge transport. By tuning the electronic properties through derivatization, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemimpex.com

The following table summarizes the potential of this compound in supramolecular chemistry and materials science.

FieldPotential ApplicationKey Structural Features
Supramolecular Chemistry Formation of gels, liquid crystals, and supramolecular polymers. nih.govnih.govyoutube.comHydrogen bonding of the formamide group, π-π stacking of the naphthalene core.
Organic Electronics Development of organic semiconductors for OLEDs, OFETs, and OPVs. chemimpex.comExtended π-conjugation, tunable HOMO/LUMO levels through derivatization.
Crystal Engineering Design of crystalline solids with specific packing motifs and properties.Control over intermolecular interactions to dictate crystal packing.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-bromonaphthalen-1-yl)formamide?

Methodological Answer: The compound is typically synthesized via formylation of 4-bromo-1-naphthylamine. Common methods include:

  • Formic acid reflux : Reacting 4-bromo-1-naphthylamine with excess formic acid under reflux (110–120°C, 6–8 hours), yielding ~60–70% product.
  • Formic acid/acetic anhydride : A milder approach where acetic anhydride acts as a dehydrating agent (room temperature, 12 hours), improving purity. Key characterization includes ¹H NMR (formyl proton at δ 8.2–8.4 ppm) and mass spectrometry (M⁺ peak at m/z 264/266 [Br isotope pattern]) .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and the formamide NH (δ ~9.5 ppm, broad). ¹³C NMR confirms the formyl carbon at δ ~160 ppm.
  • X-ray crystallography : Resolves spatial conformation, such as dihedral angles between the naphthalene ring and formamide group. SHELX software is widely used for refinement .

Q. What are the key reactivity features of this compound?

Methodological Answer:

  • Bromine substitution : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis.
  • Formamide hydrolysis : Under acidic/basic conditions, it converts to 4-bromo-1-naphthylamine, useful for further derivatization.
  • Electrophilic aromatic substitution (EAS) : Bromine deactivates the ring, directing EAS to the less-hindered positions (e.g., nitration at C5 or C8) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?

Methodological Answer:

  • Temperature control : Avoid prolonged heating >120°C to prevent Br loss.
  • Additives : Use KI (1–2 eq.) to stabilize bromide ions.
  • Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) or GC-MS to detect byproducts. Comparative studies with similar brominated formamides suggest yields improve under inert atmospheres (N₂/Ar) .

Q. How does the bromine substituent influence regioselectivity in further functionalization?

Methodological Answer:

  • Computational modeling : DFT calculations (e.g., Gaussian09) predict electrophilic attack at C5/C8 due to bromine’s electron-withdrawing effect.
  • Experimental validation : Nitration (HNO₃/H₂SO₄) at 0°C yields C5-nitro derivatives, confirmed by NOESY NMR.
  • Steric effects : Bulkier substituents favor C8 substitution, as shown in X-ray structures of analogous compounds .

Q. How to resolve spectral ambiguities in complex reaction mixtures?

Methodological Answer:

  • Hyphenated techniques : LC-MS (ESI⁺ mode) separates and identifies intermediates.
  • Isotopic labeling : ¹³C-formamide precursors clarify formyl group assignments in crowded NMR spectra.
  • Reference databases : Cross-check with NIST Chemistry WebBook for IR/GC-MS retention indices .

Q. What strategies improve pharmacokinetic properties of derivatives?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility.
  • In vitro assays : Test CYP450 inhibition (human liver microsomes) and plasma stability (37°C, pH 7.4).
  • SAR studies : Replace bromine with CF₃ or Cl to balance lipophilicity and metabolic stability, as seen in related naphthylformamides .

Critical Analysis of Contradictions

  • Affinity discrepancies : notes that substituting the naphthyl group abolishes receptor affinity, but similar studies on halogenated analogs (e.g., ) report retained activity. To resolve, conduct competitive binding assays under standardized conditions (pH, temperature) and validate with crystallographic data on target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-bromonaphthalen-1-yl)formamide

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